3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
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Overview
Description
3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of chloro and dimethylamino substituents on the aromatic ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4-(dimethylamino)benzaldehyde with 3-chloroaniline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The chloro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(dimethylamino)benzaldehyde
- 3-chloroaniline
- N,N-dimethylaniline
Uniqueness
3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline is unique due to the presence of both chloro and dimethylamino substituents on the aromatic ring, which impart distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
CAS No. |
5428-29-5 |
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Molecular Formula |
C17H20Cl2N2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H20Cl2N2/c1-20(2)14-7-5-12(16(18)10-14)9-13-6-8-15(21(3)4)11-17(13)19/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
MAAZVFZNZPVIGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)Cl)Cl |
Origin of Product |
United States |
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